Etoposide Impurity B, also known as Picroetoposide, is a chemical compound associated with the anticancer drug etoposide. It is derived from podophyllotoxin, which is extracted from the roots of the mayapple plant (Podophyllum peltatum). Etoposide itself is a semi-synthetic derivative used primarily in cancer treatment, particularly for testicular cancer and small cell lung cancer. Picroetoposide is considered an impurity in the synthesis of etoposide and has garnered interest due to its structural similarities and potential biological activities.
Picroetoposide originates from the chemical modification of podophyllotoxin, which serves as the starting material for the synthesis of etoposide. The extraction of podophyllotoxin involves processes that isolate this compound from the plant's roots and rhizomes. The synthesis of etoposide and its impurities, including Picroetoposide, involves various chemical reactions that modify the natural product into pharmacologically active forms.
Picroetoposide falls under the category of lignans, specifically being a derivative of podophyllotoxin. It is classified as an impurity in pharmaceutical formulations of etoposide, and its structure and properties are closely related to those of etoposide itself.
The synthesis of Picroetoposide typically involves several steps starting from podophyllotoxin. Key methods include:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Advanced analytical techniques are utilized to monitor the progress of reactions and confirm the identity of synthesized compounds.
Picroetoposide has a complex molecular structure characterized by multiple rings and functional groups typical of lignans. The molecular formula is , indicating a significant number of oxygen atoms that contribute to its reactivity and biological activity.
Picroetoposide undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions for these reactions are critical for achieving desired yields and minimizing unwanted side products.
Picroetoposide exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing a complex between topoisomerase II and DNA, it induces double-strand breaks in DNA, leading to cytotoxic effects in rapidly dividing cells.
Picroetoposide has potential applications in scientific research, particularly in studies related to cancer treatment mechanisms involving topoisomerase inhibitors. Its role as an impurity also necessitates monitoring during pharmaceutical production processes to ensure drug safety and efficacy.
Etoposide Impurity B (Picroetoposide; CAS 100007-56-5) arises from stereochemical alterations during semi-synthesis from podophyllotoxin. The core structure of etoposide contains four chiral centers (C-4, C-6, C-7, and C-7'), with the C-4 configuration dictating biological activity. Podophyllotoxin naturally exhibits a trans-lactone configuration (C-4αH), but therapeutic activity requires cis-lactone epipodophyllotoxin (C-4βH). The inversion at C-4 is achieved via nucleophilic substitution under basic conditions, but incomplete stereocontrol during glycosidation or epimerization can yield Etoposide Impurity B—characterized by a cis-ethylidene glucoside configuration instead of the natural trans orientation [1] [8]. This impurity retains the molecular formula C₂₉H₃₂O₁₃ (MW 588.56 g/mol) but exhibits distinct NMR shifts due to altered ring conformations [2] [4].
Critical Stereoselective Steps:
Table 1: Stereoselectivity in Key Derivatization Steps
Reaction Step | Stereochemical Outcome | Risk of Impurity B Formation |
---|---|---|
C-4 Epimerization | Trans to cis-lactone | Low (controlled by pH/temperature) |
Glucosidation | β-anomeric linkage | Moderate (acid catalysis risks anomerization) |
Ethylidene acetal formation | Trans-ethylidene preferred | High (kinetic vs. thermodynamic control) |
Etoposide Impurity B is intentionally synthesized via Mitsunobu condensation and controlled hydrolysis. The process begins with 4'-demethylepipodophyllotoxin protected with tert-butyldimethylsilyl (TBDMS) ether. Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates C-9 glucosidation under inversion, yielding a β-glycosidic intermediate. Subsequent TBDMS deprotection with HF-pyridine generates Etoposide EP Impurity R, which undergoes acid-catalyzed acetal hydrolysis to form Etoposide Impurity 2—a direct precursor to Impurity B [2].
Optimized Conditions for Impurity Synthesis:
Isolation employs reverse-phase HPLC (LiChrospher C₁₈ column) with acetonitrile-phosphate buffer (55:45, pH 4.5) to resolve Impurity B from analogs. Retention times and UV spectra (λₘₐₓ 283 nm) confirm identity [9].
Table 2: Reaction Optimization for Impurity B Generation
Step | Conditions | Yield/Purity |
---|---|---|
Mitsunobu condensation | THF, DIAD/PPh₃, 10h at 50°C | 92% (Intermediate C) |
Silyl deprotection | HF-pyridine, THF, 5h at 25°C | 95% (Impurity R) |
Acetal hydrolysis | 0.1M p-TsOH, MeOH/EtOAc, 8h at 40°C | 98% (Impurity B) |
Protecting groups are essential for regioselective functionalization but introduce synthesis challenges. Silyl ethers (e.g., TBDMS) shield hydroxyl groups during glycosidation but require harsh deprotection. HF-pyridine achieves desilylation but risks lactone ring opening or glucoside hydrolysis if water traces are present [2] [6]. Alternative strategies use anisylidene acetals for glucose protection, which improve β-selectivity but necessitate acidic deprotection—potentially destabilizing the ethylidene acetal in Impurity B [6].
Key Challenges:
Table 3: Protecting Group Strategies and Limitations
Protecting Group | Reagent | Advantages | Drawbacks |
---|---|---|---|
TBDMS ether | HF-pyridine | High efficiency | Lactone degradation risk |
Anisylidene acetal | Dilute HCl | Improved β-selectivity | Ethylidene acetal instability |
Dichloroacetyl | Pd/C hydrogenation | Mild removal | Forms α-glucosides (impurity precursor) |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3